2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride involves several steps. One common method includes the following steps :
Dissolution: Dissolve 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine in toluene.
Addition of Triphosgene: Add a toluene solution of triphosgene dropwise at a temperature of 0 to 10°C.
Methanol Addition: After the reaction is complete, add a small amount of methanol dropwise.
Gas Removal: Remove acidic gas under reduced pressure.
Centrifugation and Drying: Centrifuge and dry the reaction liquid to obtain the final product.
This method is advantageous due to its simplicity, high yield, and high purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated systems for precise control of reaction conditions and continuous flow reactors can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as thiols, amines, and phenols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to form methylsulphinyl derivatives.
CuCl2·2H2O: Used in the formation of copper complexes.
Major Products Formed
Methylsulphinyl Derivatives: Formed by reacting with thiols.
Copper Complexes: Formed by reacting with copper salts.
Scientific Research Applications
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: Used in the preparation of materials with specific properties, such as flexible perovskite solar cells.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing alkyl groups into other molecules. This can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
- 2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride
Uniqueness
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring
Properties
Molecular Formula |
C8H14Cl2N2O |
---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methoxy-3,5-dimethyl-4H-pyrimidine;hydrochloride |
InChI |
InChI=1S/C8H13ClN2O.ClH/c1-6-5-10-7(4-9)11(2)8(6)12-3;/h5,8H,4H2,1-3H3;1H |
InChI Key |
VPQWJSUNSYLMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N(C1OC)C)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.